7-Oxoundecanoic acid

Descripción general

Descripción

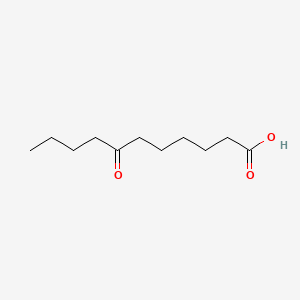

7-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a monoisotopic mass of 200.141251 Da .

Molecular Structure Analysis

The molecular structure of 7-Oxoundecanoic acid is represented by the formula C11H20O3 . This indicates that it contains 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Antifungal Therapeutics

7-Oxoundecanoic acid has been identified as a promising compound in the treatment of fungal infections. Research suggests that it can modulate fungal metabolism by affecting the expression of genes critical for virulence . This modulation can lead to profound effects on cell wall assembly, membrane integrity, lipid metabolism, and pathogenesis, particularly in dermatophytes like Trichophyton rubrum . Its potential for chemical modification also opens avenues for synergistic therapies, enhancing its effectiveness as an antifungal agent.

Biotechnology: Natural Deep Eutectic Solvents

In biotechnology, 7-Oxoundecanoic acid may play a role in the formation of natural deep eutectic solvents (NADESs) . NADESs are green solvents with remarkable solubilizing power and designability, which are crucial for various biotechnological applications. They are sustainable, biocompatible, and environmentally friendly, making them suitable for processes that require non-toxic and biodegradable solvents .

Pharmaceutical Applications

The pharmaceutical industry could benefit from the antifungal properties of 7-Oxoundecanoic acid. Its ability to interfere with fungal cell processes makes it a candidate for drug repositioning and combination therapy in antifungal treatments . The compound’s suitability for structural modification further enhances its potential as a novel therapeutic agent against fungal infections.

Agriculture: Soil Fertility and Plant Health

Organic acids, including 7-Oxoundecanoic acid, are significant in agriculture for their role in soil fertility and plant health . They are involved in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance. These acids contribute to the sustainable management of soil ecosystems and environmental sustainability.

Food Industry

In the food industry, organic acids serve as antimicrobial agents to ensure food safety. While 7-Oxoundecanoic acid’s direct applications in food preservation are not explicitly mentioned, its antimicrobial properties suggest it could be explored for use in extending shelf life and preventing spoilage caused by fungal pathogens .

Mecanismo De Acción

Target of Action

7-Oxoundecanoic acid is a monocarboxylic acid . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to have antimycotic properties, which suggests it may interact with fungal cells . .

Biochemical Pathways

The biochemical pathways affected by 7-Oxoundecanoic acid are not well-documented. It is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids in T. rubrum . These enzymes and biochemical pathways play crucial roles in the metabolism of fungal cells.

Result of Action

It is known to have antimycotic properties, suggesting it may have effects on fungal cells . .

Propiedades

IUPAC Name |

7-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIZHWOQKWVNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991498 | |

| Record name | 7-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxoundecanoic acid | |

CAS RN |

71173-33-6 | |

| Record name | 7-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

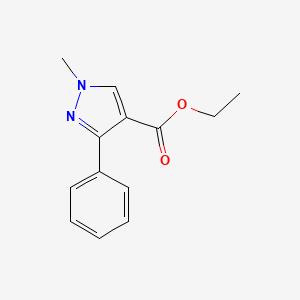

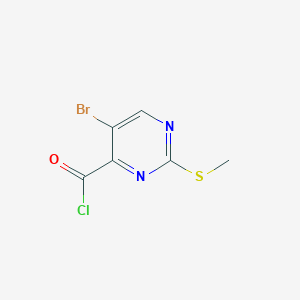

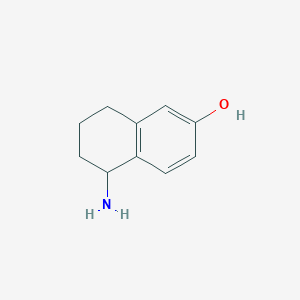

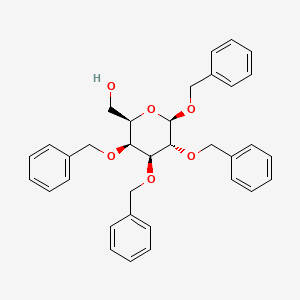

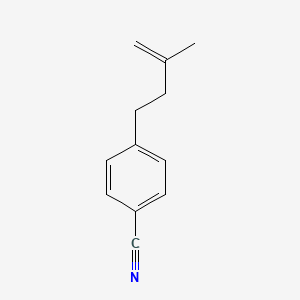

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)